
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is a heterocyclic compound that contains both pyrimidine and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of chloroacetyl chloride with guanidine derivatives.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrimidine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives .
Aplicaciones Científicas De Investigación
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide to control various pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways . The thiadiazole ring can interact with nucleic acids, disrupting DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring also exhibit a range of biological activities.
Uniqueness
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is unique due to the combination of both thiadiazole and pyrimidine rings in its structure. This dual-ring system enhances its potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C8H9ClN6S |
|---|---|
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H9ClN6S/c1-2-15(8-14-11-4-16-8)6-3-5(9)12-7(10)13-6/h3-4H,2H2,1H3,(H2,10,12,13) |
Clave InChI |
BKGLOWGLVNGTRC-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC(=NC(=N1)N)Cl)C2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)

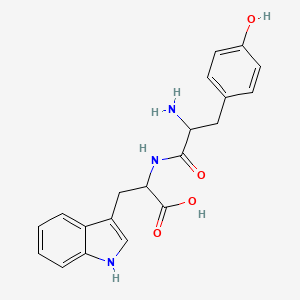

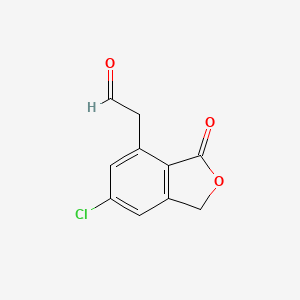
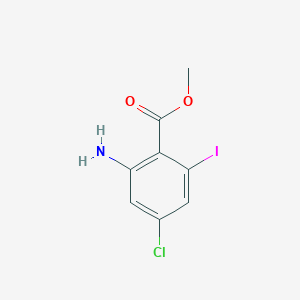
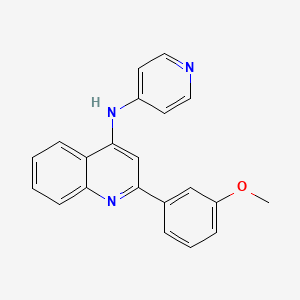
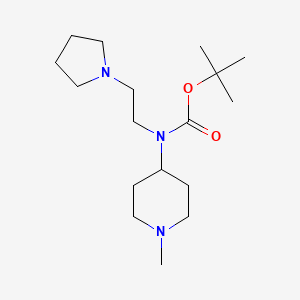


![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)

